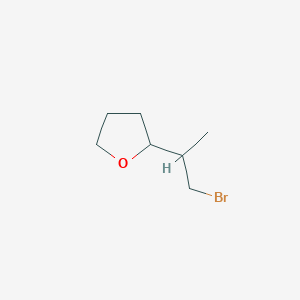
3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound is characterized by the presence of an oxirane ring (a three-membered epoxide ring) and a nitrile group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.
Chemical Reactions Analysis
3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Scientific Research Applications
3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and nitriles.
Medicine: It may be explored for its potential therapeutic properties, such as its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack, leading to ring-opening reactions. The nitrile group can participate in various chemical transformations, including reduction and hydrolysis, which further diversify the compound’s reactivity .
Comparison with Similar Compounds
3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile can be compared with other similar compounds, such as:
3-Ethyl-3-(propan-2-yl)oxirane-2-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
3-Ethyl-3-(propan-2-yl)oxirane-2-amine:
3-Ethyl-3-(propan-2-yl)oxirane-2-alcohol: The presence of an alcohol group in this compound alters its reactivity and makes it suitable for different applications.
These comparisons highlight the unique properties of this compound, particularly its combination of an oxirane ring and a nitrile group, which confer distinct reactivity and versatility in various chemical processes.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-ethyl-3-propan-2-yloxirane-2-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-4-8(6(2)3)7(5-9)10-8/h6-7H,4H2,1-3H3 |
InChI Key |
DNQDYRHDMLCDTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)C#N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Propyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13161980.png)
![1-[4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenyl]ethan-1-one](/img/structure/B13161983.png)











